Home > Products > Screening Compounds P23256 > 3-N-phenylpyridazine-3,6-diamine
3-N-phenylpyridazine-3,6-diamine -

3-N-phenylpyridazine-3,6-diamine

Catalog Number: EVT-13986571
CAS Number:
Molecular Formula: C10H10N4
Molecular Weight: 186.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-N-phenylpyridazine-3,6-diamine, also known by its CAS number 61070-99-3, is a nitrogen-containing heterocyclic compound classified as a pyridazine derivative. This compound features a pyridazine ring with two amino groups at positions 3 and 6, along with a phenyl group attached to the nitrogen at position 3. The molecular formula is C8H9N5C_8H_9N_5 and it has a molecular weight of approximately 171.19 g/mol. The compound is recognized for its potential applications in medicinal chemistry and materials science due to its unique structural properties.

Source and Classification

3-N-phenylpyridazine-3,6-diamine belongs to the class of heterocyclic compounds specifically categorized under pyridazines. Pyridazines are characterized by their two adjacent nitrogen atoms within a six-membered ring. The presence of amino groups enhances the molecule's reactivity and solubility, making it suitable for various chemical reactions and applications in pharmaceuticals .

Synthesis Analysis

The synthesis of 3-N-phenylpyridazine-3,6-diamine can be achieved through several methods, primarily involving the coupling of appropriate precursors. A notable method includes:

  1. Starting Materials:
    • 4-Aminobenzene boronic acid pinacol ester
    • 3,6-Dibromopyridazine
    • Tetrakis(triphenylphosphine)palladium as a catalyst
    • Anhydrous potassium carbonate
  2. Procedure:
    • Under nitrogen atmosphere, the above materials are added to a reaction flask containing toluene and deionized water.
    • The mixture is stirred and refluxed at elevated temperatures (around 130°C) until the starting material (3,6-dibromopyridazine) is consumed.
    • The reaction is monitored via thin-layer chromatography (TLC).
    • Upon completion, the mixture is cooled, and the solid product is filtered, washed with solvents, and dried under vacuum to yield the desired compound .

This method has been reported to achieve yields of approximately 87% for the final product.

Structural Data:

  • Molecular Formula: C8H9N5C_8H_9N_5
  • Molecular Weight: Approximately 171.19 g/mol
  • Melting Point: Typically ranges between 226°C to 228°C .
  • Density: Approximately 1.4g/cm31.4\,g/cm^3 .
Chemical Reactions Analysis

3-N-phenylpyridazine-3,6-diamine can participate in various chemical reactions due to its functional groups:

  1. Substitution Reactions: The amino groups can act as nucleophiles in electrophilic aromatic substitution reactions.
  2. Coupling Reactions: It can undergo coupling reactions with other aromatic compounds or halides under palladium-catalyzed conditions.
  3. Reduction Reactions: The nitrogens can be reduced to form different amine derivatives.

These reactions are critical for synthesizing more complex molecules in pharmaceutical applications.

Data on Mechanism:

Research indicates that nitrogen-containing heterocycles often interact with biological systems through hydrogen bonding and π-stacking interactions due to their planar structures and electron-rich nature .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as yellow crystals.
  • Melting Point: Ranges from 226°C to 228°C.
  • Boiling Point: Approximately 435.5±25.0°C435.5\pm 25.0°C at atmospheric pressure .

Chemical Properties:

  • Solubility: Soluble in polar solvents like water and methanol.
  • Stability: Stable under normal conditions but should be stored away from strong oxidizers.

Relevant Data:

The compound exhibits a flash point of approximately 247.2±10.4°C247.2±10.4°C, indicating it requires significant heat to ignite .

Applications

3-N-phenylpyridazine-3,6-diamine has several scientific uses:

  1. Pharmaceuticals: Potentially useful in drug development due to its ability to interact with biological targets.
  2. Material Science: Can be used in synthesizing polymers or materials that require nitrogen-rich compounds for enhanced properties.
  3. Research Tool: Serves as an intermediate in organic synthesis for developing more complex molecules.
Introduction to 3-N-Phenylpyridazine-3,6-Diamine in Contemporary Chemistry

Significance as a Functionalized Pyridazine Scaffold in Medicinal Chemistry

3-N-Phenylpyridazine-3,6-diamine represents a strategically functionalized derivative of the pyridazine heterocycle, a diazine ring characterized by adjacent nitrogen atoms at positions 1 and 2. This configuration confers distinct physicochemical properties, including a high dipole moment (~4.22 D) that enhances π-π stacking interactions with biological targets, and balanced solubility-membrane permeability attributes crucial for drug bioavailability [6] [7]. The 3,6-diamine substitution pattern, particularly with the 3-N-phenyl group, creates a hydrogen-bond donor-acceptor-donor (HBD-HBA-HBD) motif. This enables simultaneous multi-point interactions with enzymatic binding pockets, as demonstrated in kinase inhibitors where the scaffold bridges key residues in the ATP-binding site [1] [9].

The structural versatility of this scaffold facilitates extensive SAR exploration. Electrophilic positions at C-4 and C-5 allow for further derivatization, while modifications to the phenyl ring or 6-amino group significantly modulate target affinity and selectivity. For example, in CDK2 inhibitors, 3,6-disubstituted pyridazines bearing trifluoromethyl and carboxamide groups achieved IC₅₀ values of 20.1–151 nM, underscoring the pharmacophoric efficiency of this core [1]. Computational analyses confirm that the scaffold’s planar geometry and electron distribution favor intercalation into hydrophobic clefts while maintaining water solubility via the exocyclic amines—a dual property often challenging to achieve in drug design [6] [7].

Table 1: Impact of Substituents on 3-N-Phenylpyridazine-3,6-diamine Bioactivity

PositionSubstituentTargetActivity (IC₅₀/EC₅₀)Key Interactions
C-4CF₃, COOEtCDK220.1–151 nMH-bond with Leu83, hydrophobic pocket occupancy
C-6PiperidinylGAK9.0 nMSalt bridge with Asp127, H-bond with Lys69
Phenyl4-CarboxamideJMJD6Kd = 0.75 μMH-bond with Fe(II), hydrophobic stacking
C-5MethylAnticancerEC₅₀ = 0.43 μM (T-47D)Enhanced lipophilicity, membrane penetration

Historical Evolution of Pyridazine-Based Drug Discovery

The therapeutic exploration of pyridazines began in the mid-20th century with fused derivatives like hydralazine (an antihypertensive), but non-fused 3,6-disubstituted analogs emerged prominently only in the 1990s [7]. Early work focused on their cardiovascular effects, exemplified by the dihydropyridine calcium channel blockers (e.g., nifedipine), though these lacked the 3,6-diamine motif. The discovery of pyridazine’s low basal hERG channel affinity (~10-fold lower than pyrimidines) and reduced cytochrome P450 inhibition shifted interest toward kinase and epigenetic targets [6].

A pivotal advancement was the development of 3,6-diaminopyridazines as CDK2 inhibitors in the early 2000s. Compound 11m (bearing methyltetrahydropyran) exhibited submicromolar activity (IC₅₀ = 0.43 µM) against breast cancer lines, validating the scaffold’s anticancer potential [1]. Concurrently, research into JMJD6 inhibitors revealed that 3-N-arylpyridazine-3,6-diamines like A29 could disrupt histone demethylase activity (Kd = 0.75 µM), inducing p53-mediated apoptosis in triple-negative breast cancer [2]. The 2020s marked a milestone with FDA approvals of pyridazine-containing drugs relugolix (GnRH antagonist) and deucravacitinib (TYK2 inhibitor), though neither possesses the 3,6-diamine pharmacophore. Their success, however, underscores the clinical viability of pyridazine cores [6].

Recent synthetic methodologies, particularly Pd-catalyzed cross-coupling and nucleophilic substitution, have enabled efficient diversification at C-3 and C-6. This accelerated the optimization of derivatives targeting understudied kinases like GAK and AAK1, where 3-morpholino-6-arylpyridazines achieved <10 nM binding [9].

Table 2: Milestones in Pyridazine-Based Drug Discovery

EraKey CompoundsTherapeutic FocusStructural Innovation
1950–1980sHydralazine, CinoxacinHypertension, infectionFused pyridazines (phthalazines, cinnolines)
1990–2010sZibotentan, 3,6-Disubstituted pyridazinesOncology, kinase inhibitionNon-fused 3,6-diheteroatom substitution
2010–PresentRelugolix, DeucravacitinibOncology, immunologyFDA-approved non-diamine pyridazines
Present Focus3-N-Phenylpyridazine-3,6-diaminesEpigenetics, antiviralDual HBD-HBA motifs, targeted selectivity

Role of Di-Substituted Amine Moieties in Bioactive Molecule Design

The 3,6-diamine substitution in 3-N-phenylpyridazine-3,6-diamine is a critical determinant of its bioactivity, enabling both direct target engagement and pharmacokinetic optimization. The 6-amino group often acts as a hydrogen-bond donor to protein backbone carbonyls (e.g., in CDK2’s hinge region), while the 3-N-phenylamino moiety engages in arene-H or hydrophobic interactions. In GAK inhibitors, replacing morpholine with piperidine at C-3 maintained sub-100 nM affinity but improved metabolic stability by reducing aliphatic oxidation [9] [5].

Electronic modulation via the phenyl ring fine-tunes binding kinetics. Electron-withdrawing groups (e.g., −NO₂, −CN) enhance π-stacking with tyrosine/phenylalanine residues but may reduce cell permeability, while electron-donating substituents (−OMe, −NH₂) improve solubility and off-target selectivity. In RhoA inhibitors, cinnamate–pyrazine hybrids with para-carboxamides showed IC₅₀ values of 1.51 μM, attributed to additional H-bonds with catalytic aspartate [3]. Steric effects are equally crucial: ortho-substituted phenyl groups restrict conformational flexibility, favoring specific bioactive rotamers. This was exploited in JMJD6 inhibitors, where ortho-aminomethylphenyl derivatives induced allosteric pocket occupancy [2].

Synthetic accessibility enhances the scaffold’s utility. The 3,6-dichloropyridazine precursor allows sequential amination via SNAr reactions, with the 6-chloro position being 10–100× more reactive than C-3 due to electron withdrawal from the adjacent nitrogen. This enables orthogonal functionalization—primary amines install at C-6 first, followed by arylation at C-3 using Buchwald-Hartwig coupling [5] [9].

Table 3: Design Principles for Di-Substituted Amine Optimization

Amino GroupModificationBiological EffectChemical Rationale
6-AminoAlkylation (methyl, ethyl)Reduced cytotoxicity, improved metabolic stabilityShielded HBD, decreased basicity
6-AminoAcylation (acetyl)Enhanced CNS penetrationIncreased log P, reduced polar surface area
3-N-Phenylpara-OH/para-OMeIncreased solubility, antioxidant capacityH-bonding capacity, radical scavenging
3-N-Phenylmeta-CF₃Improved kinase selectivityHydrophobic pocket complementarity
3-N-Phenylortho-CONH₂Allosteric binding in epigenetic targetsInduced fit via flexible side-chain

Core Compounds Cited:

  • Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate (Intermediate for CDK2 inhibitors) [1]
  • 3(S)-Carboxy-4(S)-hydroxy-2,3,4,5-tetrahydropyridazine (Novel amino acid in luzopeptin A) [7]
  • 3-N-(1-(6-(Substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl) amine (JMJD6 inhibitor A29) [2]
  • 3-Amino-6-phenylpyridazine (DAPK inhibitor scaffold) [4]
  • Cinnamate–pyrazine hybrids (RhoA inhibitors 4,5) [3]
  • Ethyl 6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxylate (CDK2 inhibitor precursor) [1]

Properties

Product Name

3-N-phenylpyridazine-3,6-diamine

IUPAC Name

3-N-phenylpyridazine-3,6-diamine

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C10H10N4/c11-9-6-7-10(14-13-9)12-8-4-2-1-3-5-8/h1-7H,(H2,11,13)(H,12,14)

InChI Key

LDPYGFJKSVASMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.